

# Spectroscopic Data for 1-Benzofuran-5-amine: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 1-Benzofuran-5-amine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-Benzofuran-5-amine** (CAS No. 58546-89-7). Due to the limited availability of direct experimental spectra in public literature, this guide combines predicted data, analysis of closely related compounds, and established spectroscopic principles to offer a robust profile for this compound. The information herein is intended to support research, drug development, and quality control activities.

## Chemical Structure and Properties

- IUPAC Name: **1-benzofuran-5-amine**
- Molecular Formula:  $C_8H_7NO$  [1][2]
- Molecular Weight: 133.15 g/mol [1][2]
- Monoisotopic Mass: 133.052763847 Da [2]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted  $^1H$  and  $^{13}C$  NMR data for **1-Benzofuran-5-amine** are presented below. These predictions are based on established principles and data from analogous compounds, such as ethyl 5-aminobenzofuran-2-carboxylate. [3]

## Predicted $^1\text{H}$ NMR Data

Table 1: Predicted  $^1\text{H}$  NMR Chemical Shifts for **1-Benzofuran-5-amine**

Proton Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Predicted Coupling Constant (J, Hz)	Integration
H2	~7.5 - 7.6	d	~2.2	1H
H3	~6.6 - 6.7	d	~2.2	1H
H4	~7.0 - 7.1	d	~2.0	1H
H6	~6.8 - 6.9	dd	~8.5, 2.0	1H
H7	~7.3 - 7.4	d	~8.5	1H
-NH <sub>2</sub>	~3.5 - 4.5 (broad)	s	-	2H

Note: The chemical shift of the amine (-NH<sub>2</sub>) protons is highly dependent on the solvent, concentration, and temperature, and may appear as a broad singlet.

## Predicted $^{13}\text{C}$ NMR Data

Table 2: Predicted  $^{13}\text{C}$  NMR Chemical Shifts for **1-Benzofuran-5-amine**

Carbon Assignment	Predicted Chemical Shift ( $\delta$ , ppm)
C2	~145
C3	~106
C3a	~128
C4	~110
C5	~140
C6	~115
C7	~112
C7a	~150

## Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. As a primary aromatic amine, **1-Benzofuran-5-amine** is expected to exhibit characteristic N-H and C-N stretching vibrations.[4]

Table 3: Predicted FT-IR Absorption Bands for **1-Benzofuran-5-amine**

Vibrational Mode	Predicted Wavenumber ( $\text{cm}^{-1}$ )	Intensity
N-H Asymmetric Stretch	~3450 - 3400	Medium
N-H Symmetric Stretch	~3350 - 3300	Medium
Aromatic C-H Stretch	~3100 - 3000	Medium-Weak
N-H Bend (Scissoring)	~1650 - 1580	Medium-Strong
Aromatic C=C Stretch	~1600 - 1450	Medium-Strong
Aromatic C-N Stretch	~1335 - 1250	Strong
C-O-C Stretch	~1250 - 1050	Strong
N-H Wag	~910 - 665	Broad, Strong

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For **1-Benzofuran-5-amine**, the molecular ion peak ( $M^+$ ) is expected at an  $m/z$  corresponding to its molecular weight.

Table 4: Predicted Mass Spectrometry Data for **1-Benzofuran-5-amine**

m/z Value	Ion Assignment	Notes
133	$[C_8H_7NO]^+$	Molecular Ion ( $M^+$ )
105	$[M - CO]^+$	Loss of carbon monoxide
104	$[M - HCN]^+$	Loss of hydrogen cyanide from the amine group and aromatic ring
78	$[C_6H_4N]^+$	Fragmentation of the benzofuran ring
77	$[C_6H_5]^+$	Phenyl cation fragment

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for **1-Benzofuran-5-amine**.

### NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **1-Benzofuran-5-amine** in 0.5-0.7 mL of a suitable deuterated solvent (e.g.,  $CDCl_3$ ,  $DMSO-d_6$ ).
- **Instrumentation:** Utilize a 400 MHz or higher field NMR spectrometer.
- **$^1H$  NMR Acquisition:** Acquire proton spectra using a standard pulse sequence. Key parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

- $^{13}\text{C}$  NMR Acquisition: Acquire carbon spectra using a proton-decoupled pulse sequence. A larger number of scans will be required compared to  $^1\text{H}$  NMR.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

## FT-IR Spectroscopy

- Sample Preparation: Prepare the sample as a thin film on a KBr plate or by using an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Collect the spectrum over a range of  $4000\text{--}400\text{ cm}^{-1}$ . Co-add multiple scans to improve the signal-to-noise ratio.
- Data Processing: Perform a background subtraction and present the data as transmittance or absorbance versus wavenumber.

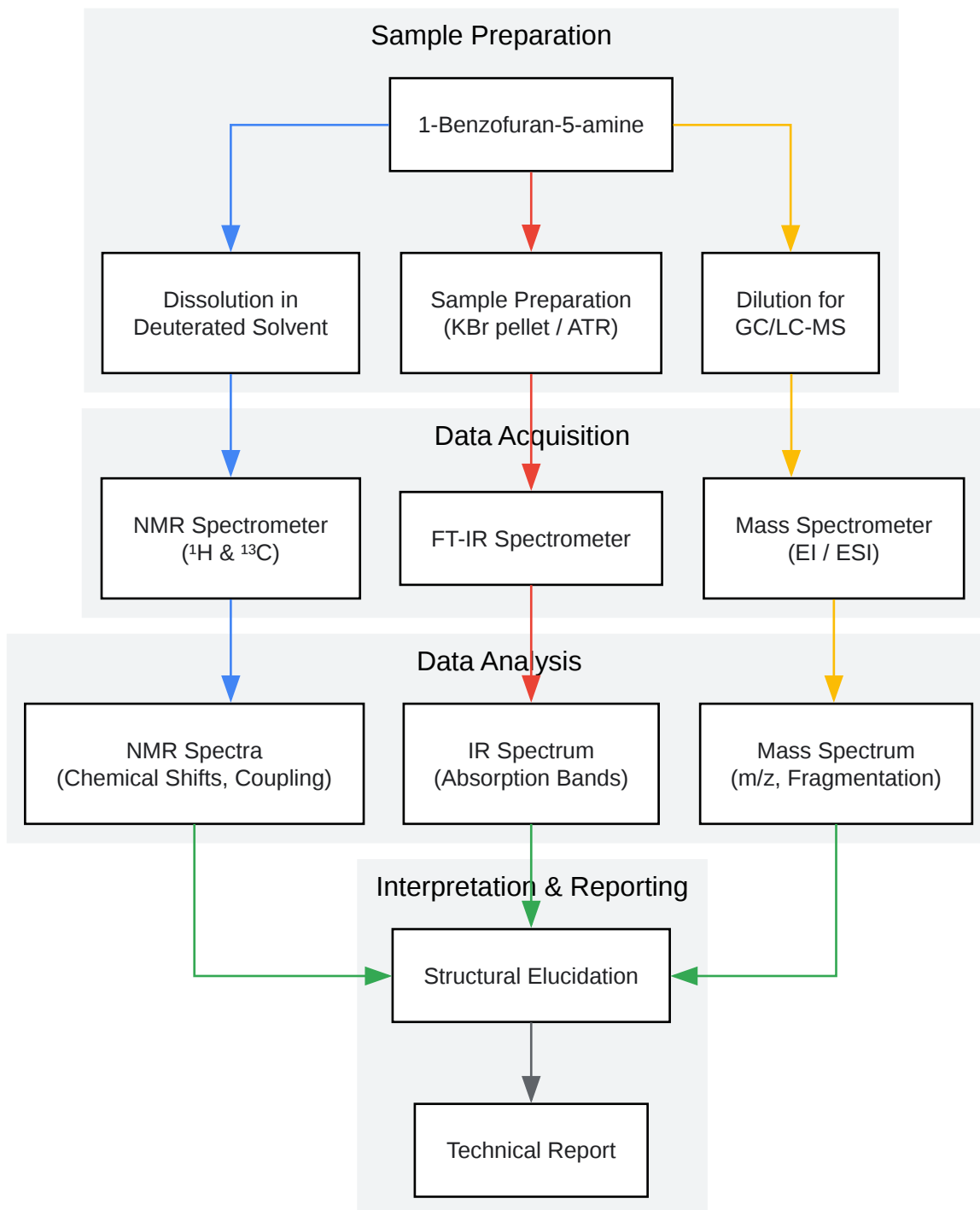
## Mass Spectrometry

- Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a chromatographic system (GC-MS or LC-MS).
- Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Mass Analysis: Acquire the mass spectrum over a relevant  $m/z$  range (e.g., 50-500 amu).
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **1-Benzofuran-5-amine**.

## General Workflow for Spectroscopic Analysis

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## References

- 1. 1-Benzofuran-5-amine | 58546-89-7 | ICA54689 | Biosynth [biosynth.com]
- 2. 1-Benzofuran-5-amine | C<sub>8</sub>H<sub>7</sub>NO | CID 1477152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. analyzetest.com [analyzetest.com]
- To cite this document: BenchChem. [Spectroscopic Data for 1-Benzofuran-5-amine: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b105165#spectroscopic-data-for-1-benzofuran-5-amine-nmr-ir-ms]

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